2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide
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Overview
Description
2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, a thiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorophenol with an appropriate thiazole derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with a propanamide derivative to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of the chlorine atom with other functional groups .
Scientific Research Applications
2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide
- 2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide
- 2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pentanamide
Uniqueness
Compared to similar compounds, 2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C14H15ClN2O2S |
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Molecular Weight |
310.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9(19-13-6-4-3-5-12(13)15)14(18)16-7-11-8-20-10(2)17-11/h3-6,8-9H,7H2,1-2H3,(H,16,18) |
InChI Key |
YFUYIFJQNZKVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C(C)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
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